4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-imidazol-1-yl-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C16H15N3/c1-12-3-2-4-13(9-12)14-5-6-16(15(17)10-14)19-8-7-18-11-19/h2-11H,17H2,1H3 |
InChI Key |
AVTNLHNVQBJYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N3C=CN=C3)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as a Foundation
General Reaction Framework
The Suzuki-Miyaura coupling reaction is a cornerstone for constructing the biphenyl backbone of this compound. This method involves palladium-catalyzed coupling between an aryl halide (e.g., 3-bromo-3'-methylbiphenyl) and a boronic acid derivative (e.g., 1H-imidazol-1-ylboronic acid). Key advantages include regioselectivity and compatibility with diverse functional groups.
Catalytic System Optimization
Typical conditions employ Pd(PPh₃)₄ (0.5–2 mol%) as the catalyst with a base such as K₂CO₃ or NaHCO₃ in a mixed solvent system (e.g., toluene/ethanol/water). Reaction temperatures range from 80°C to 110°C, achieving yields of 70–85% after 12–24 hours. Ligand effects are critical; bulky phosphine ligands enhance steric control, minimizing byproducts from competing coupling sites.
Substrate Compatibility
Electron-deficient aryl halides accelerate oxidative addition, while electron-rich boronic acids improve transmetallation efficiency. For example, substituting the methyl group at the 3'-position with stronger electron-donating groups (e.g., methoxy) reduces reaction times by 20%.
Case Study: Telmisartan Synthesis Parallels
Although developed for telmisartan, the protocol in WO2012028925A2 offers insights into biphenyl-imidazole coupling. The patent describes:
- Reductive cyclization : Sodium dithionite reduces nitro intermediates to amines, facilitating imidazole ring closure.
- Acid-catalyzed cyclodehydration : Polyphosphoric acid mediates benzimidazole formation at 120–130°C.
Adapting these steps, the target compound could be synthesized via sequential Suzuki coupling and imidazole annulation.
Direct Amination of Biphenyl Intermediates
Nucleophilic Aromatic Substitution
Direct introduction of the amine group at the 3-position of the biphenyl core is achieved using ammonia or ammonium salts under high-temperature conditions (150–200°C). Copper(I) iodide or Pd₂(dba)₃ catalyzes this reaction, with yields reaching 60–75% in DMF or DMSO.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state, while Cs₂CO₃ outperforms K₃PO₄ in deprotonating the amine nucleophile. A recent optimization study demonstrated that adding 10 mol% of 1,10-phenanthroline as a ligand increases yield to 82%.
Buchwald-Hartwig Amination
This method enables C–N bond formation between aryl halides and amines using palladium catalysts. For the target compound, coupling 4-(1H-imidazol-1-yl)-3'-methylbiphenyl-3-bromide with ammonia or an ammonia equivalent (e.g., benzophenone imine) achieves superior regiocontrol.
Ligand Screening
BINAP and Xantphos ligands are effective, with turnover numbers (TON) exceeding 1,000 when using Pd(OAc)₂. Reaction conditions (100°C, 24 hours) in toluene with t-BuONa as base yield 78–88% product.
Sequential Functionalization Strategies
Oxime Formation and Reduction
WO2011041284A1 outlines a pathway involving oxime intermediates:
- Oxime synthesis : Treating a ketone precursor with hydroxylamine hydrochloride in ethanol/NaOH forms the oxime.
- Reduction to amine : Hydrogenation over Raney Ni or Pd/C at 40–60 psi H₂ yields the primary amine.
Applied to the target compound, this approach could functionalize a ketone-containing biphenyl precursor before imidazole installation.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80–110 | 70–85 | 95–98 |
| Direct Amination | CuI, Cs₂CO₃ | 150–200 | 60–75 | 90–93 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 100 | 78–88 | 97–99 |
| Oxime Reduction | NH₂OH·HCl, Raney Ni | 25–60 | 55–65 | 85–90 |
Key Observations :
- Suzuki-Miyaura offers the best balance of yield and purity.
- Buchwald-Hartwig amination is preferable for scale-up due to lower catalyst loading.
- Direct amination requires harsh conditions, limiting substrate compatibility.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine":
Basic Information
this compound has the molecular formula and a molecular weight of 249.31 g/mol . It is also known by the synonyms 2740903-74-4 and A1-28386 .
Potential Applications
While the search results do not directly detail specific applications of "this compound," they do provide some context for potential uses based on related compounds and chemical properties:
- Heme Oxygenase (HO-1) Inhibitors: Imidazole derivatives are investigated as inhibitors of Heme Oxygenase-1 (HO-1) . The nitrogen of the imidazolyl moiety can coordinate with the heme ferrous iron, while hydrophobic groups interact with the hydrophobic region of the HO-1 binding pocket . Compound 1, which features an imidazole moiety, exhibited good inhibitory activity with micromolar IC50 values .
- Angiotensin II Antagonists: Biphenyl derivatives are relevant to the synthesis of Angiotensin II antagonists . These antagonists share a common structure consisting of a 4,1'-disubstituted biphenyl, with one substituent preferably being a tetrazole or carboxy group and the other an alkyl substituent further substituted by a nitrogen-containing heterocycle . Examples of Angiotensin II antagonists include irbesartan, telmisartan, losartan, candesartan, olmesartan, and valsartan .
- Antimicrobial Agents: Benzimidazole derivatives have antimicrobial activity . Fused tricyclic benzimidazole–thiazinone derivatives were synthesized and evaluated for their antimicrobial activity against various microorganisms .
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity . This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound 6h : 4′-[4-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-[1,1'-biphenyl]-3-amine
- Structure : Contains a nitroimidazole-piperazine-biphenyl scaffold.
- Synthesis: Synthesized from 3-aminophenylboronate with 62% yield via Suzuki coupling .
- Key Differences : The nitro and piperazine groups introduce steric and electronic effects absent in the target compound.
Compound 4h : 2-((1-(4-(1H-Imidazol-1-yl)phenyl)ethylidene)hydrazineylidene)-4-([1,1'-biphenyl]-4-yl)-3-ethyl-2,3-dihydrothiazole
- Structure : Features a dihydrothiazole ring linked to biphenyl and imidazole groups.
- Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) due to extended π-conjugation .
- Key Differences : The dihydrothiazole and ethylidene hydrazine moieties enhance planar rigidity compared to the target compound.
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
- Structure : Fluorine substituent at the 3' position and methyl at 4'.
- Properties : Lower molecular weight (201.24 g/mol) and altered lipophilicity compared to the imidazole-containing target compound .
Physicochemical Properties and Spectral Data
Computational and Experimental Insights
- SHELX Refinement : Crystallographic data for analogs (e.g., 6h) were refined using SHELXL, confirming planar biphenyl systems and imidazole orientation .
Q & A
Basic Research Question
- ¹H and ¹³C NMR : Identify aromatic proton environments, methyl group signals, and imidazole ring protons. Discrepancies in coupling constants can reveal steric hindrance or electronic effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 316.1452 for C₁₆H₁₅N₃) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry, particularly for structurally similar derivatives .
How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Advanced Research Question
Contradictions may arise due to:
- Bioavailability Issues : Poor solubility or metabolic instability. Use isotopic labeling (e.g., ¹⁴C) to track absorption and distribution .
- Metabolite Interference : Employ LC-MS/MS to identify active/inactive metabolites and correlate with in vitro activity .
- Species-Specific Differences : Compare pharmacokinetic profiles across models (e.g., murine vs. primate) and adjust dosing regimens .
What computational methods aid in predicting interactions of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on imidazole’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate target engagement .
- QSAR Modeling : Coramine substituent effects (e.g., methyl group position) with activity trends to guide lead optimization .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
How can reaction conditions be optimized to improve synthetic yield for this compound?
Advanced Research Question
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for imidazole coupling kinetics .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
What strategies characterize metabolites of this compound?
Advanced Research Question
- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites .
- High-Resolution Mass Spectrometry (HRMS) : Detect metabolites via exact mass (e.g., m/z 332.1401 for hydroxylated derivatives) .
- Stable Isotope Tracing : Use deuterated analogs to distinguish endogenous compounds from metabolites in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
